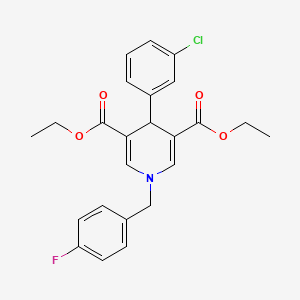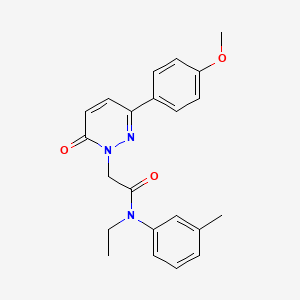![molecular formula C24H26N4O4S B11211439 7-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11211439.png)
7-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of [1,3]dioxolo[4,5-g]quinazolinones.
- Its chemical structure consists of a quinazolinone core with a benzylpiperazine moiety and a thioxo group.
- The compound’s systematic name is quite a mouthful, but it reflects its unique structure and potential pharmacological properties.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via aldol condensation reactions.
Reaction Conditions: The specific conditions depend on the synthetic route chosen, but typically involve appropriate solvents, reagents, and catalysts.
Industrial Production: While not widely used industrially, research laboratories can produce this compound on a smaller scale for scientific investigations.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For example, it may react with strong oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., NaBH₄).
Major Products: These reactions can yield derivatives with modified functional groups or altered substituents.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.
Biology: It might serve as a probe to investigate biological processes due to its unique structure.
Medicine: Although not yet a drug, it could be a starting point for developing new therapeutic agents.
Industry: Its applications in industry are limited but could include materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate the exact pathways and biological effects.
Comparison with Similar Compounds
Uniqueness: Its combination of a quinazolinone core, benzylpiperazine, and thioxo group sets it apart.
Similar Compounds: While there are no direct analogs, related compounds with similar cores exist (e.g., [1,3]-dioxolo[4,5-f]benzodioxole derivatives).
Properties
Molecular Formula |
C24H26N4O4S |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
7-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C24H26N4O4S/c29-22(27-11-9-26(10-12-27)15-17-5-2-1-3-6-17)7-4-8-28-23(30)18-13-20-21(32-16-31-20)14-19(18)25-24(28)33/h1-3,5-6,13-14H,4,7-12,15-16H2,(H,25,33) |
InChI Key |
KCEKNRBBVSCHRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-[5-(4-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoate](/img/structure/B11211358.png)
![2-(3,4-Dimethylphenyl)-4-(4-ethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11211364.png)
![[3-Amino-4-(2-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](thiophen-2-yl)methanone](/img/structure/B11211366.png)
![N-butyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11211370.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B11211381.png)
![N-cyclohexyl-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11211385.png)
![N-(3-chloro-4-methoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11211388.png)
![3-(4-Chlorophenyl)-1-cycloheptyl-4-[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,5-dione](/img/structure/B11211407.png)


![1-(3-chlorophenyl)-4-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine](/img/structure/B11211420.png)
![N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine](/img/structure/B11211423.png)
![1-(4-Ethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11211424.png)
